
(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenylidene core with ethyl and phenyl substituents, coupled with a hydroxyphenylazanium group and a tetrafluoroborate counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenylidene core through a condensation reaction between an appropriate aldehyde and a phenol derivative. Subsequent steps involve the introduction of ethyl and phenyl groups via Friedel-Crafts alkylation and acylation reactions. The final step includes the formation of the azanium group and its association with the tetrafluoroborate counterion under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenylidene core to a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted chromenylidene derivatives, quinones, and dihydrochromenes.
Wissenschaftliche Forschungsanwendungen
(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate exerts its effects involves interactions with specific molecular targets. The chromenylidene core can interact with various enzymes and receptors, modulating their activity. The hydroxyphenylazanium group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate
- (E)-(6-methyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate
- (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-methoxyphenyl)azanium;tetrafluoroborate
Uniqueness
(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2.BF4/c1-2-16-11-12-22-20(13-16)21(24-18-9-6-10-19(25)14-18)15-23(26-22)17-7-4-3-5-8-17;2-1(3,4)5/h3-15,25H,2H2,1H3;/q;-1/p+1/b24-21+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGZIGCSBBOYGU-BBCFSJFZSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]C3=CC(=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\C3=CC(=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
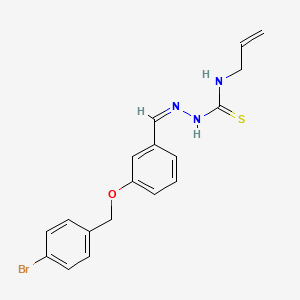
![1-[(Z)-[3-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea](/img/structure/B7746414.png)

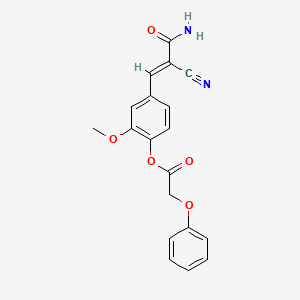
![(4-Acetylphenyl) 2-[4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B7746432.png)
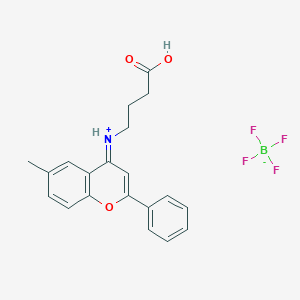

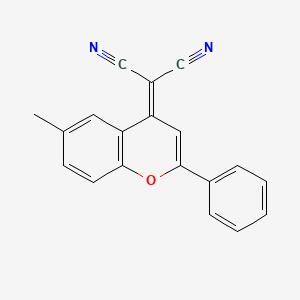
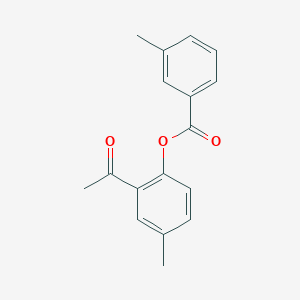
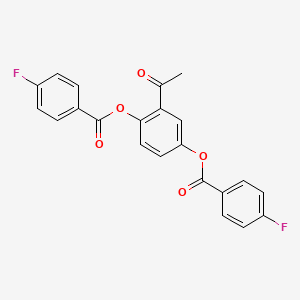

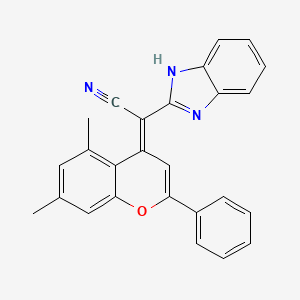
![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride](/img/structure/B7746508.png)
![3-[[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B7746509.png)
